Trifluoronitromethane

Vapor pressure Volatility Gas-phase chemistry

Trifluoronitromethane (CF₃NO₂, CAS 335-02-4), also referred to as fluoropicrin, is a fully halogenated nitromethane analog belonging to the halonitromethane class of compounds. It is a colorless, highly volatile gas at ambient temperature (boiling point approximately −31.1 °C) with a molecular weight of 115.01 g/mol and a calculated density of ~1.5–1.55 g/cm³.

Molecular Formula CF3NO2
Molecular Weight 115.011 g/mol
CAS No. 335-02-4
Cat. No. B15350788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoronitromethane
CAS335-02-4
Molecular FormulaCF3NO2
Molecular Weight115.011 g/mol
Structural Identifiers
SMILESC([N+](=O)[O-])(F)(F)F
InChIInChI=1S/CF3NO2/c2-1(3,4)5(6)7
InChIKeyGEGIENATMYITAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoronitromethane (CAS 335-02-4): Physicochemical Baseline and Procurement-Relevant Class Identity


Trifluoronitromethane (CF₃NO₂, CAS 335-02-4), also referred to as fluoropicrin, is a fully halogenated nitromethane analog belonging to the halonitromethane class of compounds. It is a colorless, highly volatile gas at ambient temperature (boiling point approximately −31.1 °C) with a molecular weight of 115.01 g/mol and a calculated density of ~1.5–1.55 g/cm³ [1]. Unlike its parent compound nitromethane (CH₃NO₂), the replacement of all three hydrogen atoms by fluorine produces a molecule with dramatically altered physicochemical properties, including an exceptionally high vapor pressure of approximately 5,557 mmHg at 25 °C and a remarkably low enthalpy of vaporization of 21.6–22.3 kJ/mol [2]. Originally discovered in the mid-20th century, CF₃NO₂ has attracted industrial attention for applications in heat transfer fluids, dielectric gas mixtures, and as a synthetic building block for trifluoromethylated compounds [3][4].

Why Nitromethane, Chloropicrin, or Tribromonitromethane Cannot Replace Trifluoronitromethane in Procurement Specifications


Halonitromethanes are not interchangeable across the halogen series. The replacement of fluorine with chlorine, bromine, or hydrogen produces dramatic shifts in boiling point (spanning over 140 °C from CF₃NO₂ at −31 °C to CCl₃NO₂ at 112 °C), vapor pressure (spanning two orders of magnitude), thermal stability limits, and chemical reactivity profiles [1]. Trifluoronitromethane's uniquely high volatility and gas-phase identity at ambient temperature distinguish it fundamentally from the liquid-phase chloropicrin (CCl₃NO₂) and tribromonitromethane (CBr₃NO₂), making substitution impossible in applications requiring gaseous dielectric or heat transfer media. Moreover, the C—F bond imparts thermal stability up to nearly 300 °C, whereas chloropicrin decomposes at its boiling point of 112 °C [2][3]. For procurement decisions in fluorine-specific synthetic chemistry, fluorinated materials science, or gas-phase industrial processes, verifying the exact halonitromethane identity is the critical first step; selecting the wrong halogen analog will result in dramatic mismatches in physical state, process compatibility, and safety parameters.

Quantitative Head-to-Head Differentiation Evidence for Trifluoronitromethane (CF₃NO₂) Against Its Closest Analogs


Vapor Pressure Differentiation: CF₃NO₂ Exerts Approximately 200-Fold Higher Volatility Than Nitromethane at Ambient Temperature

Trifluoronitromethane exhibits a vapor pressure of ~5,557 mmHg at 25 °C, compared to only ~28 mmHg at 20 °C for the parent compound nitromethane (CH₃NO₂) [1]. The boiling point differential is equally striking: −31.1 °C for CF₃NO₂ versus 101 °C for CH₃NO₂, a gap of approximately 132 °C [1]. This means CF₃NO₂ exists as a gas at room temperature under standard atmospheric pressure, while nitromethane remains a liquid well above ambient conditions. For chloropicrin (CCl₃NO₂), the vapor pressure is even lower at ~18 mmHg (20 °C) with a boiling point of 112 °C, representing a >300-fold vapor pressure differential relative to CF₃NO₂ [2]. No other halonitromethane in the series approaches the volatility of the fully fluorinated analog.

Vapor pressure Volatility Gas-phase chemistry Physical property comparison

Thermal Stability: CF₃NO₂ Remains Intact to Nearly 300 °C, While Chloropicrin Decomposes at Its Boiling Point of 112 °C

Accelerating rate calorimetry (ARC) studies on purified trifluoronitromethane demonstrated that the molecule is stable to almost 300 °C [1]. In stark contrast, trichloronitromethane (chloropicrin, CCl₃NO₂) decomposes at its boiling point of 112 °C, releasing highly toxic fumes of chlorine gas and nitrogen oxides [2]. This represents a thermal stability advantage of approximately 188 °C for the fluorinated analog. The exceptional thermal robustness of CF₃NO₂ is attributed to the strength of the C—F bonds, which resist homolytic cleavage far more effectively than the C—Cl bonds in chloropicrin. For bromine-substituted analogs (CBr₃NO₂), decomposition tendencies are expected to be even more pronounced given the weaker C—Br bond, though direct ARC comparative data are unavailable.

Thermal stability Accelerating rate calorimetry Decomposition temperature Process safety

Enthalpy of Vaporization: CF₃NO₂ Requires Only ~56% of the Energy to Vaporize Compared to Nitromethane

The enthalpy of vaporization (ΔvapH) for trifluoronitromethane is 21.6 kJ/mol at 240 K, as compiled in the NIST Chemistry WebBook from Stephenson and Malanowski (1987) [1]. For nitromethane (CH₃NO₂), the accepted literature value for ΔvapH is 38.3 kJ/mol [2]. This 44% reduction in vaporization energy (a difference of 16.7 kJ/mol) means that CF₃NO₂ transitions from liquid to gas with substantially less energy input. This property is directly relevant to the compound's utility as a component in heat transfer fluid compositions, where low vaporization enthalpy contributes to favorable thermodynamic efficiency in Joule-Thomson expansion cycles, as specifically claimed in patent literature [3].

Enthalpy of vaporization Thermodynamics Heat transfer efficiency Phase change energetics

Vibrational Force Constants: CF₃NO₂, CCl₃NO₂, and CBr₃NO₂ Exhibit Quantifiably Distinct Potential-Energy Landscapes in a Direct Tri-Comparison Study

Castelli, Palm, and Alexander (1966) determined valence-type potential-energy constants for the full series CF₃NO₂, CCl₃NO₂, and CBr₃NO₂ using a minimum of 98% agreement between calculated and observed vibrational frequencies as the fitting criterion [1]. The study established that halogen substitution induces systematic shifts in the NO₂ symmetric deformation frequency (Δω) that correlate quantitatively with halogen electronegativity via the empirical relationship Δω = 74.0ε, where ε represents the electronegativity parameter [1]. These force constant differences are not merely academic; they reflect real differences in bond strength, molecular stiffness, and vibrational energy distribution that underpin the divergent thermal stability and reactivity profiles observed across the series. The C—N stretching force constant and ONO angle bending force constant for CF₃NO₂ differ measurably from those of the chloro and bromo analogs, providing a rigorous spectroscopic fingerprint for identity verification in quality control settings.

Vibrational spectroscopy Force constants Potential energy Molecular structure Computational chemistry

Dielectric Gas Function: CF₃NO₂ Uniquely Suppresses Carbonization in Halogenated Hydrocarbon Dielectric Mixtures, a Property Absent in Non-Fluorinated or Non-Nitro Analogs

U.S. Patent 4,275,260 (1981) discloses that CF₃NO₂, when added at 10–50 mole percent to a halogenated hydrocarbon dielectric gas such as CCl₂F₂, effectively suppresses carbonization (free carbon formation) during electrical discharge events [1][2]. At 10 mole percent loading, carbonization is significantly reduced; at 25 mole percent, carbonization is eliminated entirely [2]. This carbon-suppressing function is attributed to the combined electron-attaching properties of the nitro group and the fluorinated methyl moiety. The patent explicitly positions CF₃NO₂ and CF₃SO₂F as alternatives to SF₆-based suppressant mixtures, which suffer from high cost, low vapor pressure at low temperature, and high global warming potential (GWP) [1]. Neither nitromethane nor chloropicrin can serve this function: nitromethane lacks sufficient electron-attachment capability and has inadequate volatility, while chloropicrin decomposes under discharge conditions releasing corrosive Cl₂.

Dielectric gas Carbonization suppression Electrical insulation SF₆ alternative High-voltage engineering

Differentiated Application Scenarios for Trifluoronitromethane Where Analog Substitution Is Scientifically or Operationally Inadmissible


Gaseous Dielectric Insulation for High-Voltage Electrical Apparatus Requiring Carbonization-Free Operation

In high-voltage transformers, circuit breakers, and switchgear, CF₃NO₂ can be incorporated at 10–50 mol% into halogenated hydrocarbon dielectric gas mixtures (e.g., with CCl₂F₂) to suppress free carbon formation during arcing or sparking events. At 25 mol% loading, carbonization is eliminated entirely, as documented in U.S. Patent 4,275,260 [1]. This function is not achievable with nitromethane (insufficient volatility and electron affinity) or chloropicrin (thermal decomposition at operating temperatures, releasing corrosive and toxic Cl₂). For electrical utilities seeking to reduce reliance on SF₆ (GWP ~23,500) while maintaining dielectric reliability, CF₃NO₂-based mixtures represent a patent-validated technical pathway.

Joule-Thomson Heat Transfer Fluids Leveraging Low Vaporization Enthalpy for Energy-Efficient Refrigeration Cycles

Honeywell's U.S. Patent Application US 2012/0168663 A1 specifically claims heat transfer fluid compositions comprising CF₃NO₂ in combination with CO₂ and hydrofluorocarbons (e.g., HFC-32) for Joule-Thomson expansion-based cooling systems [2]. The low enthalpy of vaporization of CF₃NO₂ (21.6 kJ/mol, vs. 38.3 kJ/mol for nitromethane [3]) directly contributes to reduced thermodynamic work requirements during the liquid-to-gas expansion phase. Systems utilizing CF₃NO₂ can achieve target vapor pressures of at least 30 psia at 35 °F [2]. No other halonitromethane can simultaneously meet the volatility, thermal stability (stable to ~300 °C [4]), and phase-compatibility requirements for these compositions.

Synthetic Intermediate for Trifluoromethylated Building Blocks via Electrophilic Trifluoromethylation Chemistry

The 2004 report by Umemoto and Singh demonstrated that CF₃NO₂ can be synthesized in a single step from electrophilic trifluoromethylation of sodium nitrite using S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate [5]. This method provides a more straightforward and higher-yielding route compared to the earlier photochemical method (~35% yield from CF₃I + NO₂ [6]) or the classic Mn₂O₇ oxidation of CF₃NO (49% yield). For medicinal chemistry and agrochemical laboratories requiring CF₃NO₂ as a precursor to trifluoromethylated nitrogen-containing compounds, this synthetic accessibility represents a practical procurement advantage: the compound can be prepared on-demand with good to excellent yields using commercially available reagents, reducing dependency on specialty gas suppliers.

Spectroscopic Reference Standard and Computational Chemistry Benchmark for Halonitromethane Force Field Studies

The Castelli, Palm, and Alexander (1966) determination of valence force constants for CF₃NO₂, CCl₃NO₂, and CBr₃NO₂ with ≥98% spectral agreement [7] established CF₃NO₂ as the foundational reference compound for the halonitromethane series. The empirical relationship Δω = 74.0ε linking vibrational frequency shifts to halogen electronegativity makes CF₃NO₂ the extreme endpoint (most electronegative halogen) of this comparative series. For physical chemistry groups conducting ab initio computational studies, vibrational spectroscopy method development, or force field parametrization, CF₃NO₂ serves as an essential benchmark that defines the fluorine-substitution limit of the halonitromethane property continuum. Procurement of high-purity CF₃NO₂ specifically, rather than a more readily available analog, is scientifically mandatory for studies requiring the full CX₃NO₂ comparative dataset.

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